molecular formula C12H13BrF5NS B12117010 (3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine

(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine

Cat. No.: B12117010
M. Wt: 378.20 g/mol
InChI Key: YRFLTKZQXIKRMO-UHFFFAOYSA-N
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Description

(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is a complex organic compound characterized by the presence of a bromobenzyl group and a pentafluoroethylsulfanylpropyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine typically involves a multi-step process. One common method starts with the bromination of benzylamine to form 3-bromo-benzylamine. This intermediate is then reacted with 3-pentafluoroethylsulfanylpropyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of benzyl-(3-pentafluoroethylsulfanylpropyl)-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the bromine atom can result in various substituted benzylamines.

Scientific Research Applications

(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of (3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic residues in proteins, while the pentafluoroethylsulfanylpropyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine: Similar structure but with the bromine atom in the para position.

    Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    (3-Bromo-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine: Contains a trifluoromethyl group instead of a pentafluoroethyl group, affecting its chemical properties.

Uniqueness

(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is unique due to the presence of both a bromobenzyl group and a pentafluoroethylsulfanylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13BrF5NS

Molecular Weight

378.20 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine

InChI

InChI=1S/C12H13BrF5NS/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2

InChI Key

YRFLTKZQXIKRMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCCCSC(C(F)(F)F)(F)F

Origin of Product

United States

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